Z-His(Dnp)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-His(Dnp)-OH, also known as Nα-benzyloxycarbonyl-Nπ-2,4-dinitrophenyl-L-histidine, is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group at the N-terminal and a 2,4-dinitrophenyl (Dnp) group attached to the imidazole ring of histidine. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-His(Dnp)-OH typically involves the protection of the histidine amino group with a benzyloxycarbonyl (Z) group and the subsequent introduction of the 2,4-dinitrophenyl (Dnp) group to the imidazole ring. The process generally follows these steps:
Protection of Histidine: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Introduction of Dnp Group: The protected histidine is then reacted with 2,4-dinitrofluorobenzene to introduce the Dnp group to the imidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-His(Dnp)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Z and Dnp protecting groups under acidic or basic conditions.
Substitution Reactions: The Dnp group can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Z group, while the Dnp group can be removed using hydrazine.
Substitution: Nucleophiles such as amines or thiols can react with the Dnp group under basic conditions.
Major Products Formed
The major products formed from these reactions include the deprotected histidine and substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Z-His(Dnp)-OH has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of complex peptides.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, particularly in the investigation of protease activity.
Medical Research: this compound is used in the development of diagnostic assays and therapeutic agents.
Industrial Applications: It is employed in the production of peptide-based drugs and biochemical reagents.
Mechanism of Action
The mechanism of action of Z-His(Dnp)-OH involves its interaction with specific enzymes or receptors. The Dnp group acts as a chromophore, allowing for the detection and quantification of enzyme activity. The compound’s molecular targets include proteases and other enzymes that recognize the histidine residue.
Comparison with Similar Compounds
Similar Compounds
Z-His-OBzl: Nα-benzyloxycarbonyl-L-histidine benzyl ester.
Z-His-OH: Nα-benzyloxycarbonyl-L-histidine.
Uniqueness
Z-His(Dnp)-OH is unique due to the presence of the Dnp group, which provides a chromophoric property that is useful in analytical applications. This distinguishes it from other similar compounds that lack this feature.
Properties
Molecular Formula |
C20H18N4O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2S)-3-[1-(4-nitrophenyl)imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N4O6/c25-19(26)18(22-20(27)30-12-14-4-2-1-3-5-14)10-15-11-23(13-21-15)16-6-8-17(9-7-16)24(28)29/h1-9,11,13,18H,10,12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |
InChI Key |
JNYFWOQWUHMFRU-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.